molecular formula C8H8N2O B1167179 4H-BENZO[D][1,3]OXAZIN-2-AMINE CAS No. 121743-54-2

4H-BENZO[D][1,3]OXAZIN-2-AMINE

Cat. No.: B1167179
CAS No.: 121743-54-2
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Description

4H-Benzo[d][1,3]oxazin-2-amine is a chemical compound based on the privileged benzoxazine heterocyclic scaffold, a structure of high value in medicinal and organic chemistry. The benzoxazine core is extensively documented in scientific literature for its diverse biological activities and is a key structural motif in the development of novel therapeutic agents . Researchers utilize this core and its derivatives to target a wide spectrum of diseases, with studies showing potent antitumor , antimicrobial , antiviral, and antifungal activities . Specific derivatives have demonstrated significant cytotoxic and pro-apoptotic effects against human cancer cell lines, such as HeLa cells, highlighting their potential in anticancer research . Furthermore, the benzoxazine scaffold is recognized for its role as a serine protease inhibitor and has been investigated for applications in treating conditions like obesity, Alzheimer's disease, and as an inhibitor of hepatitis C virus replication . The 2-amino substitution on the 4H-benzo[d][1,3]oxazine ring presents a versatile functional handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies and bio-computational modeling . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

121743-54-2

Molecular Formula

C8H8N2O

Synonyms

4H-BENZO[D][1,3]OXAZIN-2-AMINE

Origin of Product

United States

Advanced Synthetic Methodologies for 4h Benzo D 1 2 Oxazin 2 Amine and Its Derivatives

Multi-Component Reaction Approaches for 2-Amino-4H-1,3-Oxazines

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. An efficient one-pot, three-component cyclocondensation reaction has been developed for the synthesis of 2-amino-4,6-diaryl-4H-1,3-oxazine derivatives. This method utilizes a catalyst system of Ytterbium triflate (Yb(OTf)₃) and concentrated hydrochloric acid, affording the desired products in good to excellent yields. researchgate.net The versatility of this approach allows for a wide range of substituents on the aryl moieties. researchgate.net Another notable MCR approach for a related benzoxazine (B1645224) scaffold involves a transition-metal-free cascade reaction of α-halogenated ketones, ortho-aminophenols, and aldehydes, demonstrating the potential of MCRs in generating structural diversity. rsc.org The application of amine-functionalized silica magnetic nanoparticles as a catalyst in the one-pot synthesis of 2-amino-4H-benzopyrans further highlights the trend towards environmentally benign MCRs. nih.gov

Palladium-Catalyzed Cyclization Strategies for Benzoxazine Ring Formation

Palladium catalysis has become indispensable in the synthesis of heterocyclic compounds, offering a broad scope and high functional group tolerance.

Carbonylative Cross-Coupling Methods for 4H-Benzo[d]nih.govnih.govoxazin-4-ones as a related class

A significant advancement in the synthesis of 4H-benzo[d] nih.govnih.govoxazin-4-ones, a structurally related class of compounds, involves palladium-catalyzed carbonylative cross-coupling reactions. A notable method utilizes benzene-1,3,5-triyl triformate as a carbon monoxide (CO) source, thereby avoiding the use of toxic and flammable CO gas. nih.gov This process facilitates the coupling between N-(ortho-bromoaryl)amides and the CO surrogate to yield the desired benzoxazinones. nih.gov Another approach employs a domino carbonylation-cyclization of ortho-halophenols and cyanamide. nih.gov This one-step synthesis can be performed under low pressure and gas-free conditions, with molybdenum hexacarbonyl or other CO-releasing agents. nih.gov Furthermore, the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides presents a concise route to these derivatives under mild reaction conditions. umich.edu

Isonitrile Insertion Reactions for 2-Amine Functionalization in 4H-Benzo[d]nih.govnih.govoxazin-2-amines

While direct palladium-catalyzed isonitrile insertion for the synthesis of 4H-benzo[d] nih.govnih.govoxazin-2-amines is a developing area, isonitrile-based multicomponent reactions are well-established for the synthesis of other β-amino derivatives. mdpi.com A transition-metal-free approach has been reported for the synthesis of the related 2-aminobenzoxazin-4-ones, which proceeds via an I₂/TBHP-mediated oxidative coupling and isocyanide insertion. mdpi.com This demonstrates the utility of isocyanides as a C1 building block for introducing the 2-amino functionality under mild conditions. mdpi.com

Gold(I)-Catalyzed Cycloisomerization Pathways for Substituted 4H-Benzo[d]nih.govnih.govoxazines

Gold(I) catalysis has recently been applied for the first time to the synthesis of substituted 4H-benzo[d] nih.govnih.govoxazines. nih.govacs.org This methodology involves the cycloisomerization of N-(2-alkynyl)aryl benzamides. nih.govnih.gov The reaction proceeds under very mild conditions, often at room temperature and without the need for an inert atmosphere, highlighting its efficiency and practicality. acs.org The mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the internal carbon of the triple bond. nih.govacs.org This process leads to the formation of highly substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govnih.govoxazines in modest to excellent yields. acs.org

Table 1: Scope of Gold(I)-Catalyzed Cycloisomerization for the Synthesis of Substituted 4H-Benzo[d] nih.govnih.govoxazines nih.govacs.org
EntryStarting Material (N-(2-alkynyl)aryl benzamide)CatalystProduct (4H-Benzo[d] nih.govnih.govoxazine)Yield (%)
1N-(2-(phenylethynyl)phenyl)acetamideGold(I) complex C52-methyl-4-((Z)-phenylmethylene)-4H-benzo[d] nih.govnih.govoxazine (B8389632)95
2N-(2-(phenylethynyl)phenyl)benzamideGold(I) catalyst C12-phenyl-4-((Z)-phenylmethylene)-4H-benzo[d] nih.govnih.govoxazine61
34-methoxy-N-(2-(phenylethynyl)phenyl)benzamideGold(I) catalyst C12-(4-methoxyphenyl)-4-((Z)-phenylmethylene)-4H-benzo[d] nih.govnih.govoxazine46
43,4-dimethoxy-N-(2-(phenylethynyl)phenyl)benzamideGold(I) catalyst C12-(3,4-dimethoxyphenyl)-4-((Z)-phenylmethylene)-4H-benzo[d] nih.govnih.govoxazine51

Acid-Catalyzed Cyclization and Condensation Reactions in Benzoxazinone (B8607429) Synthesis

Acid-catalyzed reactions represent a classical yet effective strategy for the synthesis of benzoxazinone cores. The reaction of anthranilic acids with ortho esters under acidic conditions can lead to the formation of benzo[d] nih.govnih.govoxazin-4-ones. mdpi.com This transformation has been studied under both thermal and microwave-assisted conditions. mdpi.com The electronic nature of the substituents on the aromatic ring can influence the outcome, with electron-donating groups favoring the formation of the final benzoxazinone product. mdpi.com In a different approach, a continuous flow process for the synthesis of a functionalized 4H-benzo nih.govmdpi.comoxazin-3-one intermediate incorporates an acid-catalyzed cyclization step at 80 °C in a tubular reactor. acs.orguq.edu.au This highlights the integration of acid catalysis into modern, continuous manufacturing processes. acs.orguq.edu.au Brønsted or Lewis acid-catalyzed cascade cyclization of 2-formylbenzoic acid with anthranilamides or anthranilic acid is also a widely used method for preparing isoindolobenzoxazinone derivatives. nih.gov

Microwave-Assisted Synthesis and Green Chemistry Principles Applied to Benzoxazine Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. researchgate.neteurekaselect.com The synthesis of novel bio-based benzoxazines from guaiacol, paraformaldehyde, and various amines has been successfully achieved under solvent-free microwave irradiation. researchgate.net This method drastically cuts down the reaction time from hours to just 6 minutes, offering good yields. researchgate.net Similarly, the synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide has been efficiently carried out using microwave irradiation, providing access to products and regioisomers not available through conventional heating. researchgate.net The use of renewable resources, such as magnolol and furfurylamine, in the microwave-assisted synthesis of benzoxazines in a green solvent like poly(ethylene glycol) (PEG), further underscores the commitment to sustainable chemical processes. acs.orgfigshare.com This particular synthesis was achieved in only 5 minutes with a yield of 73.5%. acs.orgfigshare.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Benzoxazine Synthesis researchgate.net
Amine UsedMethodReaction TimeYield (%)
Aniline (B41778)Microwave6 min75
AnilineConventional4 h68
4-FluoroanilineMicrowave6 min72
4-FluoroanilineConventional4 h65
4-(Trifluoromethyl)anilineMicrowave6 min68
4-(Trifluoromethyl)anilineConventional4 h60

Elucidation of Reaction Mechanisms in 4h Benzo D 1 2 Oxazin 2 Amine Synthesis

Nucleophilic Addition and Intramolecular Cyclization Mechanisms

The formation of the 4H-benzo[d] nih.govnih.govoxazine (B8389632) ring system often proceeds through a sequence of nucleophilic addition followed by an intramolecular cyclization. A common strategy involves the reaction of an appropriate ortho-substituted aniline (B41778) derivative with a carbonyl compound or its equivalent.

For instance, the synthesis of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, a related benzoxazinone (B8607429), from anthranilic acid and benzoyl chloride illustrates this two-step mechanism. The initial step is a nucleophilic acyl substitution where the amine group of anthranilic acid attacks the carbonyl carbon of benzoyl chloride. This is followed by an intramolecular cyclization where the carboxylate anion attacks the newly formed amide group to close the ring. ubaya.ac.id Pyridine is often used as a catalyst to facilitate the deprotonation steps in this process. ubaya.ac.id

A catalyst-free approach for the synthesis of functionalized 4-substituted-4H-benzo[d] nih.govnih.govoxazines utilizes ortho-amide-N-tosylhydrazones. This method involves an intramolecular ring closure reaction mediated by a protic polar additive like isopropanol. The N-tosylhydrazones serve as precursors to diazo compounds, which then undergo cyclization. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into these cyclization processes. For example, in the synthesis of 1H-benzo researchgate.netrsc.orgimidazo[1,2-c] nih.govnih.govoxazin-1-one derivatives, DFT calculations have shown that the 6-endo-dig oxacyclization pathway is energetically more favorable than the 5-exo-dig pathway. mdpi.com This is determined by comparing the energy barriers of the respective transition states and intermediates. mdpi.com

Spectroscopic investigations, including low-temperature NMR and isotopic labeling experiments, have also been instrumental in elucidating reaction pathways. In the reaction of 2,3,4,5,6-pentafluoro-benzaldehyde with 2-amino-6-methylbenzoic acid, these studies revealed that a hemiaminal intermediate is stabilized by hydrogen bonding, which then facilitates the ring-closing step to form the benzoxazinone product. acs.org This finding ruled out the alternative mechanism of in situ imine formation followed by cyclization. acs.org

Metal-Catalyzed Mechanistic Pathways (e.g., Gold(I), Palladium)

Metal catalysts, particularly those based on gold and palladium, have emerged as powerful tools for the synthesis of 4H-benzo[d] nih.govnih.govoxazines, offering mild reaction conditions and high selectivity.

Gold(I)-Catalyzed Synthesis: A notable development is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] nih.govnih.govoxazines. nih.govacs.orgnih.gov The proposed mechanism commences with the coordination of the cationic gold(I) complex to the alkyne moiety of the starting material, forming intermediate I. acs.org Subsequently, a chemoselective 6-exo-dig cyclization occurs, where the amide oxygen attacks the internal carbon of the alkyne. This leads to the formation of a vinylidene gold(I) benzoxazonium intermediate (II), which then proceeds to the final product. acs.org This stereoselective cyclization explains the exclusive formation of the Z-isomer in the resulting products. acs.org This method offers advantages over other metal-catalyzed procedures by operating at milder temperatures and without the need for an inert atmosphere. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysis has also been extensively employed. One approach involves the palladium-catalyzed isonitrile insertion into 2-bromophenylureas. rsc.org The proposed catalytic cycle begins with the oxidative addition of the 2-bromophenylurea to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by isonitrile insertion into the Pd-C bond to give an imidoylpalladium species. rsc.org Subsequent intramolecular C-O cross-coupling via a six-membered transition state and reductive elimination yields the 4-imino-4H-benzo[d] nih.govnih.govoxazin-2-amine product and regenerates the Pd(0) catalyst. rsc.org

Another innovative palladium-catalyzed method is the synthesis of 4-sila-4H-benzo[d] nih.govnih.govoxazines through an intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. nih.govrsc.org The proposed mechanism involves the oxidative addition of the aryl triflate to Pd(0) to form an arylpalladium(II) species. rsc.org This is followed by an intramolecular transmetalation of a group from the silicon atom to the palladium center, leading to a diarylpalladium(II) intermediate. rsc.org Finally, reductive elimination affords the silicon-containing heterocycle and regenerates the Pd(0) catalyst. rsc.org

Palladium-catalyzed oxidative cyclization-methoxycarbonylation of 4-fluoro-N-(2-((trimethylsilyl)ethynyl)phenyl)benzamide has also been reported for the synthesis of functionalized 4H-benzo[d] nih.govnih.govoxazines. semanticscholar.org

Role of Intermediates and Transition States in Reaction Selectivity and Stereochemistry

The selectivity and stereochemistry of 4H-benzo[d] nih.govnih.govoxazine synthesis are intricately controlled by the nature of the intermediates and transition states involved in the reaction pathway.

In the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, the formation of the vinylidene gold(I) benzoxazonium intermediate (II) via a stereoselective 6-exo-dig cyclization is the key step that dictates the exclusive formation of the Z-isomer of the final product. acs.org The chemoselectivity for the oxygen of the amide acting as the nucleophile over the nitrogen is another crucial aspect controlled by the electronic properties of the intermediate. acs.org

In the palladium-catalyzed synthesis of 4-sila-4H-benzo[d] nih.govnih.govoxazines, the stereochemical outcome is determined during the intramolecular transmetalation step. Mechanistic studies using an enantiopure silicon-stereogenic starting material revealed that the transmetalation of the phenyl group from silicon to palladium proceeds with inversion of configuration at the silicon center in a stereospecific manner. nih.govrsc.org This understanding has enabled the development of an asymmetric variant of this reaction using a chiral ligand, leading to silicon-stereogenic 4-sila-4H-benzo[d] nih.govnih.govoxazines with high enantioselectivity. nih.govrsc.org

The stability of intermediates can also dramatically influence the reaction outcome. As mentioned earlier, in the reaction between 2,3,4,5,6-pentafluoro-benzaldehyde and 2-amino-6-methylbenzoic acid, the hemiaminal intermediate is stabilized by a hydrogen-bonding motif. acs.org This stabilization prevents the reversible formation of a Schiff base and directs the reaction towards the formation of the benzoxazinone product. acs.org

Computational studies have proven invaluable in understanding the role of transition states. For example, DFT calculations comparing the energy profiles of 6-endo-dig versus 5-exo-dig cyclizations provide a quantitative basis for the observed regioselectivity in certain benzoxazine (B1645224) syntheses. mdpi.com The lower energy barrier of the transition state for the 6-endo-dig pathway makes it the preferred reaction channel. mdpi.com

Strategic Derivatization and Structural Diversification of the 4h Benzo D 1 2 Oxazin 2 Amine Core

Regiospecific Introduction of Substituents for Scaffold Engineering

The functionalization of the 4H-benzo[d] wikipedia.orgdepaul.eduoxazin-2-amine core is paramount for scaffold engineering, allowing for the modulation of its biological and chemical properties. Regiospecific introduction of substituents, particularly on the benzenoid ring, is primarily achieved by utilizing appropriately substituted precursors during the initial cyclization reactions.

The choice of starting materials, such as substituted anthranilic acids or 2-aminophenols, is a fundamental strategy for installing substituents at specific positions of the benzene (B151609) ring. The electronic nature of these substituents can significantly influence the reaction pathways and yields. For instance, in the synthesis of related 2-substituted-4H-benzo[d] wikipedia.orgdepaul.eduoxazin-4-ones from anthranilic acids, the presence of electron-withdrawing groups like a nitro (-NO2) group can lead to lower reaction yields compared to substrates with electron-donating groups. organic-chemistry.org Conversely, in acid-catalyzed cyclizations with orthoesters, electron-donating groups on the aromatic ring of the anthranilic acid favor the formation of the desired 4H-benzo[d] wikipedia.orgdepaul.eduoxazin-4-ones, whereas electron-withdrawing groups tend to favor the formation of a dihydro intermediate. organic-chemistry.orgubaya.ac.id

Palladium-catalyzed carbonylation–cyclization sequences offer a robust method for constructing the benzoxazinone (B8607429) ring system, which can be a precursor to the 2-amine scaffold. These methods demonstrate good tolerance for a variety of functional groups on the aromatic ring of the starting ortho-halophenols, including both electron-rich and electron-deficient substrates. mdpi.com This allows for the incorporation of substituents such as chloro, bromo, acetyl, and methyl esters onto the final heterocyclic scaffold. nih.gov A notable example is the successful synthesis of 6-acetyl-2-amino-4H-benzo[e] wikipedia.orgdepaul.eduoxazin-4-one and methyl 2-amino-4-oxo-4H-benzo[e] wikipedia.orgdepaul.eduoxazine-6-carboxylate, where the keto and ester functionalities remain intact during the cyclization process. nih.gov

Table 1: Influence of Substituents on Precursors in Benzoxazine (B1645224) Synthesis

PrecursorSubstituent (Position)Reaction TypeEffect on Reaction/ProductReference
Anthranilic AcidElectron-withdrawing (e.g., -NO₂)CuCl-catalyzed decarboxylative couplingLower product yields (e.g., 51%) organic-chemistry.org
Anthranilic AcidElectron-donatingAcid-catalyzed cyclization with orthoestersFavors formation of 4H-benzo[d] wikipedia.orgdepaul.eduoxazin-4-ones organic-chemistry.orgubaya.ac.id
Anthranilic AcidElectron-withdrawingAcid-catalyzed cyclization with orthoestersTends to favor dihydro intermediate product organic-chemistry.orgubaya.ac.id
ortho-IodophenolAcetyl (-COCH₃) at C-6Palladium-catalyzed carbonylation–cyclizationGood yield (87%) with intact acetyl group nih.gov
ortho-IodophenolMethyl ester (-COOCH₃) at C-6Palladium-catalyzed carbonylation–cyclizationGood yield (83%) with intact ester group nih.gov

Synthetic Transformations at the 2-Amine Position of 4H-Benzo[d]wikipedia.orgdepaul.eduoxazin-2-amines

The 2-amino group of the 4H-benzo[d] wikipedia.orgdepaul.eduoxazin-2-amine scaffold serves as a critical handle for synthetic diversification, providing a nucleophilic site for a wide array of chemical transformations. These modifications are essential for building libraries of analogs for biological screening and for fine-tuning the molecule's properties. Key transformations include acylation, sulfonylation, alkylation, and participation in multicomponent reactions.

Acylation, Sulfonylation, and Alkylation: The primary amine at the C-2 position can readily undergo standard N-functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can furnish the corresponding N-acyl derivatives. This transformation is analogous to the N-acetylation observed during the synthesis of related dihydro-1,3-benzoxazin-4-ones. mdpi.com

Sulfonylation: The amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride). This introduces a key hydrogen bond donor/acceptor motif, which can be crucial for biological activity. Recent electrochemical methods have also enabled the synthesis of sulfonated 4H-3,1-benzoxazines from N-(2-vinylphenyl)amides and sulfonylhydrazines, indicating that the introduction of sulfonyl groups to the scaffold is a viable strategy. researchgate.net

Alkylation: N-alkylation can be achieved using alkyl halides. For instance, N-alkylation has been successfully performed on related 1,2-oxazine scaffolds using bismuth oxide as a catalyst, suggesting its applicability to the 1,3-oxazine core. core.ac.uknih.gov

Multicomponent Reactions (MCRs): The 2-amino group is an ideal component for powerful MCRs, which allow for the rapid construction of complex molecules in a single step.

Ugi Reaction: The 4H-benzo[d] wikipedia.orgdepaul.eduoxazin-2-amine can serve as the amine component in the Ugi four-component reaction. organic-chemistry.orgwikipedia.org This reaction, which also involves a ketone or aldehyde, a carboxylic acid, and an isocyanide, generates α-aminoacyl amide derivatives, offering a pathway to highly diverse and complex peptidomimetic structures. nih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure. wikipedia.org While the 2-amino-benzoxazine is not a classic β-arylethylamine, its amine functionality can participate in related condensation and cyclization sequences to build fused heterocyclic systems, a strategy widely used in alkaloid synthesis. mdpi.commdpi.com

Table 2: Potential Synthetic Transformations of the 2-Amine Group

TransformationReagents/ConditionsProduct TypeSignificanceReference
AcylationAcyl chlorides, Anhydrides, BaseN-Acyl-2-aminobenzoxazineIntroduces amide functionality, modulates properties. mdpi.com
SulfonylationSulfonyl chlorides (e.g., TsCl, MsCl), BaseN-Sulfonyl-2-aminobenzoxazineAdds potent H-bond donor/acceptor groups. researchgate.net
AlkylationAlkyl halides, Base (e.g., Bi₂O₃)N-Alkyl/N,N-Dialkyl-2-aminobenzoxazineModifies basicity and lipophilicity. core.ac.uknih.gov
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino Amide DerivativesRapid generation of complex, peptide-like scaffolds. organic-chemistry.orgwikipedia.orgnih.gov
Pictet-Spengler Type ReactionAldehyde/Ketone, Acid CatalystFused Polycyclic HeterocyclesBuilds complex, rigid alkaloid-like frameworks. wikipedia.orgmdpi.com

Design Principles for Structure-Activity Relationship (SAR) Studies of 4H-BENZO[D]wikipedia.orgdepaul.eduOXAZIN-2-AMINE Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. For the 4H-benzo[d] wikipedia.orgdepaul.eduoxazine-2-amine scaffold, SAR studies focus on systematically altering substituents at various positions to optimize potency, selectivity, and pharmacokinetic properties.

A key area of modification is the C-2 position. The nature of the substituent at this position has been shown to be critical for biological activity. In studies on related 4H-benzo[d] wikipedia.orgdepaul.eduoxazines, compounds with a substituted aryl group at the C-2 position demonstrated significant cell proliferation inhibition in breast cancer cell lines. tcichemicals.comacs.org The electronic properties of this aryl substituent are also important; for example, in a series of C-3 tethered 2-oxo-benzo wikipedia.orgorganic-chemistry.orgoxazines, analogs with electron-withdrawing groups showed enhanced antioxidant activity. nih.govsharif.edu

Substitutions on the benzenoid ring also play a crucial role in defining the SAR. For novel 6-aryl benzoxazines developed as progesterone (B1679170) receptor (PR) modulators, the presence of an aryl group at the C-6 position was a key feature for potent agonistic activity. core.ac.uk The formation of dihydro analogs versus the fully aromatic benzoxazinone is influenced by the electronic density of the aromatic ring; electron-donating groups favor the aromatic product, while electron-withdrawing groups favor the dihydro analog, a factor that can significantly impact biological profile. ubaya.ac.id

Systematic Variation at C-2: Exploring a range of alkyl, aryl, and heteroaryl groups with diverse electronic and steric properties to probe the binding pocket.

Functionalization of the 2-Amine Group: As detailed in section 4.2, converting the amine to amides, sulfonamides, and ureas introduces different hydrogen bonding patterns and physicochemical properties.

Substitution on the Benzene Ring: Introducing small alkyl groups, halogens, and other functional groups at positions C-5, C-6, and C-7 to modulate lipophilicity, metabolic stability, and target interactions.

Stereochemical Exploration: When chiral centers are present, such as at C-2 or C-4, the synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.

These principles guide the rational design of new analogs, moving from initial hits to optimized lead compounds with improved therapeutic potential.

Computational and Theoretical Investigations of 4h Benzo D 1 2 Oxazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of novel compounds. For heterocyclic systems like benzoxazines, DFT methods such as B3LYP with a 6-311++G(d,p) basis set are utilized to optimize molecular geometries and characterize the structures of the synthesized compounds. acs.orgnih.gov

These calculations provide critical information on the electronic distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations can elucidate reaction mechanisms. For instance, they have been used to suggest that energy barriers in the formation of complex heterocyclic structures can be overcome by the energy released from an exothermic reaction, making the formation of novel benzoxazine-containing scaffolds thermodynamically favorable. acs.orgnih.gov This predictive power is crucial for designing efficient synthetic routes and understanding unexpected reaction outcomes.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This method is instrumental in identifying potential biological targets for 4H-benzo[d] researchgate.netrdd.edu.iqoxazine (B8389632) derivatives and rationalizing their activity.

Docking studies have been performed on various benzoxazine (B1645224) and related benzothiazole derivatives against a range of biological targets implicated in different diseases. rdd.edu.iqnih.gov For example, to investigate antibacterial activity, newly synthesized benzo- researchgate.netrdd.edu.iq-oxazin-4-one derivatives were docked against bacterial proteins such as dihydrofolate reductase from Staphylococcus aureus (PDB ID: 3FYV) and undecaprenyl diphosphate (B83284) synthase from E. coli (PDB ID: 4H2M). rdd.edu.iq The results showed that these compounds fit well within the binding pockets of the target proteins, and the docking scores helped to rationalize their observed antibacterial activities. rdd.edu.iq

In the context of anticancer research, derivatives have been docked against enzymes crucial for cancer cell proliferation, such as Methionyl-tRNA Synthetase (MRS) and the Human Epidermal growth factor receptor (HER). nih.govresearchgate.netubaya.ac.id For instance, 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netrdd.edu.iqoxazin-4-one showed a docking score of -76.04 Kcal/mol against MRS. researchgate.net Similarly, benzo[d]thiazol-2-amine derivatives showed high binding affinities for the HER enzyme, with docking scores reaching -10.4 kcal/mol, suggesting their potential as anticancer agents. nih.gov These simulations reveal key interactions, such as hydrogen bonds and steric interactions with specific amino acid residues in the active site, which are critical for stable ligand-receptor binding. ubaya.ac.id

Table 1: Molecular Docking Results for 4H-benzo[d] researchgate.netrdd.edu.iqoxazine Derivatives and Analogs

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Predicted Activity
Benzo- researchgate.netrdd.edu.iq-oxazin-4-one derivativesDihydrofolate reductase (S. aureus)3FYVGood interaction scores reportedAntibacterial
Benzo- researchgate.netrdd.edu.iq-oxazin-4-one derivativesUndecaprenyl diphosphate synthase (E. coli)4H2MGood interaction scores reportedAntibacterial
2-phenyl-4H-benzo[d] researchgate.netrdd.edu.iqoxazin-4-oneMethionyl-tRNA Synthetase (MRS)1PG2-76.04Anticancer
2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netrdd.edu.iqoxazin-4-oneMethionyl-tRNA Synthetase (MRS)Not Specified-76.04Anticancer
Benzo[d]thiazol-2-amine derivativesHuman Epidermal growth factor receptor (HER)Not Specifiedup to -10.4Anticancer

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. Following molecular docking, MD simulations are often performed to validate the predicted binding modes and to understand the dynamic behavior of the ligand within the active site of the target.

For novel benzothiazole and benzo researchgate.netresearchgate.netoxazin-3(4H)-one derivatives, which share structural similarities with the 4H-benzo[d] researchgate.netrdd.edu.iqoxazine core, MD analyses have been crucial. acs.orgnih.gov These simulations, conducted over nanoseconds, help to confirm the stability of the interactions with key amino acid residues identified in docking studies. acs.orgnih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes. This information is vital for confirming whether the computationally predicted interactions are likely to be maintained in a more realistic, dynamic physiological environment. acs.org

In-Silico Prediction of Biological Activity Profiles and Binding Affinities

In-silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their potential success as therapeutic agents. For various heterocyclic compounds, including benzoxazine derivatives, in-silico ADMET calculations are performed to evaluate their drug-likeness and pharmacokinetic profiles early in the discovery process. researchgate.net

These predictive models assess a range of physicochemical properties, such as molecular weight, lipophilicity (logP), aqueous solubility, and the potential to cross biological barriers like the blood-brain barrier. For example, in-silico ADME studies on thiadiazol amine derivatives were conducted using software like AdmetSAR to evaluate their pharmacokinetic parameters. derpharmachemica.com Similarly, for benzothiazole-based oxadiazole derivatives, computational predictions help to identify compounds with favorable ADME profiles, guiding the selection of candidates for further experimental testing. nih.gov

The binding affinities predicted through molecular docking studies also contribute significantly to the in-silico prediction of biological activity. nih.gov A lower binding energy or a better docking score generally implies a more stable ligand-protein complex and potentially higher biological activity. ubaya.ac.id These computational predictions, when combined with experimental assays, provide a comprehensive profile of the compound's therapeutic potential.

Advanced Characterization Techniques for 4h Benzo D 1 2 Oxazin 2 Amine Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine, providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In ¹H NMR spectroscopy, the protons on the aromatic ring are expected to appear as multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons provide definitive information about their positions on the benzene (B151609) ring. The two protons of the methylene (B1212753) group (CH₂) at the 4-position of the oxazine (B8389632) ring would likely produce a characteristic singlet around δ 4.5-5.5 ppm. researchgate.net The protons of the primary amine (NH₂) group at the 2-position would typically be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the benzene ring would resonate in the δ 110-150 ppm range. The carbon atom of the methylene group (C4) is expected to appear further upfield. The carbon atom at the 2-position (C2), bonded to both the ring oxygen and the amino group, would have a characteristic chemical shift, crucial for confirming the core structure of the oxazine ring. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine

Atom Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH 6.5 - 8.0 (multiplet) 110 - 150
CH₂ (Position 4) 4.5 - 5.5 (singlet) ~50 - 70
NH₂ Variable (broad singlet) -
C2 - ~150 - 160
Aromatic Quaternary C - 110 - 150

Note: These are expected values based on analogous structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₈N₂O, giving it a calculated molecular weight of approximately 148.17 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition. mdpi.com In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 148 or 149, respectively. nih.gov

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this type of molecule could include the loss of the amino group (-NH₂), cleavage of the oxazine ring, or other characteristic rearrangements. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the data obtained from other analytical methods. nih.gov

Table 2: Expected Mass Spectrometry Data for 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine

Measurement Expected Value Significance
Molecular Formula C₈H₈N₂O Confirms elemental composition
Calculated Molecular Weight ~148.17 g/mol Basis for mass spectral analysis
[M+H]⁺ (ESI-HRMS) ~149.0715 High-accuracy mass confirms formula

Note: The exact mass for [M+H]⁺ is calculated and would be confirmed by HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine would display characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

Key expected peaks include:

N-H Stretching: The primary amine (NH₂) group should exhibit one or two distinct stretching bands in the region of 3300-3500 cm⁻¹. The presence of two peaks would be due to symmetric and asymmetric stretching modes. smolecule.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹. nih.gov

C=N Stretching: The carbon-nitrogen double bond character within the oxazine ring system would likely result in an absorption band around 1620-1680 cm⁻¹.

C-O-C Stretching: The ether linkage (C-O-C) within the oxazine ring is expected to produce a strong, characteristic absorption band in the 1200-1260 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring. nih.gov

Table 3: Key Expected IR Absorption Bands for 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch ~3030 - 3100
Methylene Group C-H Stretch ~2850 - 2960
Oxazine Ring C=N Stretch ~1620 - 1680
Aromatic Ring C=C Stretch ~1450 - 1600
Ether Linkage C-O-C Stretch ~1200 - 1260

Note: These are representative wavenumber ranges; specific peak positions can be influenced by the molecular environment.

X-ray Diffraction for Solid-State Structure Elucidation

For an unambiguous determination of the three-dimensional structure of 4H-benzo[d] nih.govresearchgate.netoxazin-2-amine in the solid state, single-crystal X-ray diffraction is the ultimate technique. This method requires the growth of a suitable, high-quality single crystal of the compound.

Once a crystal is obtained and analyzed, X-ray diffraction can provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It reveals the exact conformation of the oxazine ring and the orientation of the amino group. Furthermore, this technique elucidates how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group, which can significantly influence the physical properties of the compound. researchgate.net While specific crystallographic data for the title compound is not available, analysis of related benzoxazine (B1645224) structures demonstrates the power of this technique in providing definitive structural proof. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
4H-benzo[d] nih.govresearchgate.netoxazin-2-amine
2-imino-3,4-dihydro-2H-1,3-benzoxazine
(Z)-4-Benzylidene-2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazine
2-alkyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one
2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one
2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-one
4,6-diphenyl-4H-1,3-oxazin-2-amine
7-chloro-2-methyl-4H-benzo[d] nih.govresearchgate.net-oxazin-4- one
N-[2-(4-oxo-4H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenyl]naphthalene-2-sulfonamide

Applications of 4h Benzo D 1 2 Oxazin 2 Amine in Complex Heterocyclic Synthesis

Role as Precursors and Synthons for Fused Polycyclic Systems

The benzoxazine (B1645224) framework is an effective synthon for constructing fused polycyclic systems through reactions that involve the cleavage and reformation of the oxazine (B8389632) ring. A notable example is the use of 2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylates as precursors for the synthesis of 1,2-dihydroquinolines. rsc.org In these catalyst-free annulation reactions, the benzoxazine derivative reacts with sulfur ylides under mild conditions. rsc.org This transformation involves a cascade of reactions where the benzoxazine ring acts as a masked precursor, ultimately leading to the formation of a new, fused heterocyclic system. The reaction proceeds efficiently, furnishing a variety of 1,2-dihydroquinolines in generally high yields, demonstrating the utility of the benzoxazine core as a latent building block for quinoline (B57606) synthesis. rsc.org

Participation in Tandem and Cascade Annulation Reactions

The reactivity of the 4H-benzo[d] nih.govmdpi.comoxazine scaffold lends itself to tandem and cascade annulation strategies, enabling the rapid construction of complex molecules from simple precursors. The aforementioned synthesis of 1,2-dihydroquinolines from 2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylates and sulfur ylides is a prime example of such a process. rsc.org

Furthermore, these acrylate (B77674) derivatives can participate in [3+2]-annulation reactions. When reacted with α,β-unsaturated imines, 2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylates afford a broad range of polysubstituted 2,3-dihydropyrroles with high efficiency. rsc.org These catalyst-free reactions highlight the intrinsic reactivity of the benzoxazine moiety, which can be harnessed to trigger a sequence of bond-forming events, resulting in the creation of new five-membered heterocyclic rings fused to other molecular frameworks.

Benzoxazine Precursor Reaction Partner Resulting Fused System Reaction Type
2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylatesSulfur Ylides1,2-DihydroquinolinesAnnulation
2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylatesα,β-Unsaturated Imines2,3-Dihydropyrroles[3+2]-Annulation

Strategies for Constructing Novel Benzoxazine-Containing Scaffolds and their Chemical Reactivity

The construction of the 4H-benzo[d] nih.govmdpi.comoxazine skeleton itself is a subject of significant research, with various strategies developed to access novel derivatives. These methods provide access to a library of scaffolds that can be further elaborated.

One prominent modern technique is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. acs.orgnih.gov This approach facilitates a chemoselective 6-exo-dig oxygen cyclization to produce substituted 4H-benzo[d] nih.govmdpi.comoxazines in modest to good yields under very mild reaction conditions, often at room temperature and without the need for an inert atmosphere. acs.orgnih.gov A plausible mechanism involves the coordination of the cationic gold(I) catalyst to the alkyne, followed by a nucleophilic attack from the amide oxygen to form a vinylidene gold(I) intermediate, which then leads to the final product. acs.orgnih.gov

A direct route to the target 2-amino-4H-1,3-benzoxazine scaffold involves the reaction of 2-amino-arylalkyl alcohols with isothiocyanates. This initially forms thiourea (B124793) intermediates, which are then cyclized in situ using molecular iodine in the presence of a base like triethylamine (B128534) to yield the desired 2-amino-4H-1,3-benzoxazines. organic-chemistry.org

Other innovative strategies include an FeBr₃-mediated bromination/cyclization of olefinic amides, which uses air as the terminal oxidant, offering a green approach to brominated benzoxazines. organic-chemistry.org

Table of Synthetic Strategies for Benzoxazine Scaffolds

Method Precursors Key Reagents/Catalysts Resulting Scaffold
Gold(I)-Catalyzed Cycloisomerization N-(2-alkynyl)aryl benzamides Cationic Gold(I) complexes Substituted 4H-benzo[d] nih.govmdpi.comoxazines
Iodine-Mediated Cyclization 2-Amino-arylalkyl alcohols, Isothiocyanates Molecular Iodine (I₂), Triethylamine 2-Amino-4H-1,3-benzoxazines

These synthetic advancements not only provide access to a diverse range of benzoxazine-containing scaffolds but also open avenues for exploring their subsequent chemical reactivity in the development of complex heterocyclic molecules.

Mechanistic Pharmacology and Biological Target Engagement of 4h Benzo D 1 2 Oxazin 2 Amine Analogs

Enzyme Inhibition Mechanisms (e.g., Methionyl-tRNA Synthetase, Serine Proteases)

Analogs of 4H-benzo[d] researchgate.netresearchgate.netoxazine (B8389632) have demonstrated significant inhibitory activity against several classes of enzymes, most notably serine proteases and aminoacyl-tRNA synthetases. These interactions are crucial to their therapeutic potential.

Methionyl-tRNA Synthetase (MRS)

Overexpression of human methionyl-tRNA synthetase (MRS) has been identified in several types of cancer, making it a viable therapeutic target. Studies have shown that the benzoxazine (B1645224) scaffold can selectively inhibit human MRS. In-silico studies involving molecular docking have been employed to predict the binding affinity of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives to the active site of MRS (PDB: 1PG2). For instance, 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one was predicted to have a docking score of -76.04 Kcal/mol. While this score was less potent than the native ligand (-93.50 Kcal/mol), the subsequent in-vitro testing confirmed moderate cytotoxic activity against cancer cell lines, suggesting that the benzoxazine ring is a promising starting point for developing novel MRS inhibitors.

Serine Proteases

The 4H-benzo[d] researchgate.netresearchgate.netoxazine core has been successfully utilized to develop inhibitors for several serine proteases, which are implicated in a variety of diseases.

Cathepsin G (CatG): This serine protease plays a role in pathologies such as rheumatoid arthritis and cystic fibrosis. nih.gov A library of substituted 4H-3,1-benzoxazin-4-one derivatives was screened for CatG inhibition, identifying five molecules as effective inhibitors with IC50 values ranging from 0.84 to 5.5 µM. nih.govresearchgate.net The most potent analog, inhibitor 2, exhibited an IC50 of 0.84 ± 0.11 µM and demonstrated significant selectivity over other serine proteases like thrombin and factor XIa. researchgate.net

C1r Serine Protease: As a key enzyme in the complement cascade, C1r is linked to the neuropathology of Alzheimer's disease. A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as C1r inhibitors, showing improved potency and selectivity compared to reference compounds.

Human Leukocyte Elastase (HLE): This enzyme is a tissue-degenerating agent in several diseases. mdpi.com Certain 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one analogs have been shown to possess inhibitory activity against HLE. mdpi.comnih.gov

Inhibitory Activity of 4H-Benzo[d] researchgate.netresearchgate.netoxazine Analogs Against Various Enzymes
Analog ClassTarget EnzymeReported Activity (IC₅₀)
Substituted 4H-3,1-benzoxazin-4-onesCathepsin G0.84 - 5.5 µM
2-Amino-4H-3,1-benzoxazin-4-onesC1r Serine ProteasePotent Inhibition
4H-Benzo[d] researchgate.netresearchgate.netoxazin-4-oneHuman Leukocyte ElastaseActive

Molecular Basis of Cellular Proliferation Modulation at a Cellular Level

A significant body of research has focused on the anti-proliferative effects of 4H-benzo[d] researchgate.netresearchgate.netoxazine analogs against various cancer cell lines. The molecular mechanisms underlying this activity are multifaceted, involving the induction of apoptosis and the generation of oxidative stress.

Newly synthesized 4H-benzo[d] researchgate.netresearchgate.netoxazine compounds have shown varying degrees of cell proliferation inhibition in breast cancer cell lines, including MCF-7, HCC1954, CAMA-1, and SKBR-3. nih.govnih.gov The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can range widely from 0.09 to over 157 µM depending on the specific analog and cell line. nih.gov For example, in HCC1954 cells, the IC50 values for a series of analogs ranged from 3.1 to 95 µM. nih.govacs.org The substitution pattern on the benzoxazine core, particularly a substituted aryl group at the C-2 position, appears to be crucial for achieving potent anti-proliferative effects. nih.govacs.org

The molecular basis for this cytotoxicity is linked to several cellular events:

Pro-apoptotic Potential: A series of 7-nitro-2-aryl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones demonstrated significant cytotoxic potential against HeLa cervical cancer cells. Their anti-proliferative effect was associated with a profound ability to induce apoptosis, with apoptotic indices ranging from 52.86% to 75.61%.

Oxidant Activity: The potent cell proliferation inhibition by certain compounds in four different breast cancer cell lines was found to correlate with their oxidant activity. This suggests a possible mechanism involving the generation of Reactive Oxygen Species (ROS), which can induce cellular damage and trigger apoptotic pathways. nih.gov

Anti-proliferative Activity of 4H-Benzo[d] researchgate.netresearchgate.netoxazine Analogs in Cancer Cell Lines
Cell LineCancer TypeReported IC₅₀ Range (µM)
MCF-7Breast0.30 - 157.4
CAMA-1Breast0.16 - 139
SKBR-3Breast0.09 - 93.08
HCC1954Breast0.51 - 157.2

Receptor Interaction and Signaling Pathway Modulation through Theoretical Studies

Theoretical and computational methods, particularly molecular docking and Density Functional Theory (DFT), have become indispensable tools for elucidating the interactions between 4H-benzo[d] researchgate.netresearchgate.netoxazine analogs and their biological targets at the molecular level. nih.govacs.orgnih.gov These in-silico studies provide critical insights into binding modes, affinities, and the structural basis of activity, guiding the rational design of more potent compounds. nih.gov

Molecular docking has been used to validate and explain the binding mechanisms of these analogs against a variety of receptors. researchgate.net For instance, docking studies on 2,3-substituted researchgate.netresearchgate.net benzooxazin-4-one derivatives against bacterial proteins like dihydrofolate reductase from S. aureus (PDB: 3FYV) and undecaprenyl diphosphate (B83284) synthase from E. coli (PDB: 4H2M) helped to rationalize their observed antibacterial activity. Similarly, the potential of certain analogs as anticancer agents was explored by docking them against the progesterone (B1679170) receptor, where compounds with higher docking scores (e.g., ΔG of -9.58 kcal/mol) and the formation of multiple hydrogen bonds were identified as promising candidates. orientjchem.org

Other targets investigated through molecular docking include:

Tyrosine Kinases: The inhibitory potential of several analogs was evaluated against a panel of tyrosine kinases including c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. researchgate.net

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, docking studies have been used to explore the interactions of benzoxazine derivatives with AChE, revealing interactions with critical amino acid residues and structural stability. acs.org

DFT calculations have been employed to characterize the electronic structure and reactivity of these molecules. acs.orgnih.gov These theoretical predictions help to understand the stability of different compounds and their propensity to interact with biological receptors, providing a deeper understanding of the structure-activity relationship. acs.org

Examples of Molecular Docking Studies on 4H-Benzo[d] researchgate.netresearchgate.netoxazine Analogs
Analog ClassProtein TargetPurpose of Study
Bis-Benzoxazepine derivativesProgesterone ReceptorAnticancer potential
Benzothiazole-Benzoxazinone hybridsAcetylcholinesterase (AChE)Anti-Alzheimer's potential
Substituted researchgate.netresearchgate.net Benzoxazin-4-onesBacterial Dihydrofolate ReductaseAntibacterial mechanism
Substituted 4H-Benzo[d] researchgate.netresearchgate.netoxazin-4-onesTyrosine Kinases (EGFR, etc.)Anticancer potential

Theoretical Frameworks for Predicting Pharmacological Modalities of 4H-BENZO[D]researchgate.netresearchgate.netOXAZIN-2-AMINE Analogs

The prediction of pharmacological activities for novel 4H-benzo[d] researchgate.netresearchgate.netoxazine analogs relies heavily on a theoretical framework built upon bio-computational modeling. nih.gov This approach leverages computational techniques to simulate and forecast biological interactions at a molecular level, thereby streamlining the drug discovery process. nih.gov While large-scale Quantitative Structure-Activity Relationship (QSAR) studies are not yet prominent for this specific class, molecular docking and DFT calculations form the cornerstone of the predictive framework.

This computational framework is applied to:

Target Identification and Validation: In-silico screening of benzoxazine libraries against known protein targets can identify potential biological activities before synthesis. Molecular docking is used to predict if a novel compound will bind to a specific receptor with sufficient affinity to elicit a biological response.

Elucidation of Structure-Activity Relationships (SAR): By comparing the docking scores and binding poses of a series of analogs with varying substituents, researchers can deduce which structural features are critical for biological activity. For example, docking can reveal disadvantageous structural parameters and guide the design of derivatives with improved efficiency.

Rational Drug Design: The insights gained from theoretical studies provide a rational basis for the synthesis of new compounds. For instance, if docking reveals an unoccupied hydrophobic pocket in the receptor's active site, new analogs can be designed with appropriate hydrophobic substituents to fill that pocket, potentially increasing binding affinity and potency. nih.gov

Molecular dynamics (MD) simulations further enhance this framework by providing information on how these analogs interact with their target receptors over time, assessing the stability of the ligand-receptor complex and guiding future development. nih.gov This integrated computational approach enhances the probability of discovering effective new therapeutic agents based on the 4H-benzo[d] researchgate.netresearchgate.netoxazine scaffold. nih.gov

Future Prospects and Emerging Research Directions for 4h Benzo D 1 2 Oxazin 2 Amine

Innovations in Green and Sustainable Synthesis of 2-Aminobenzoxazines

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. Future research on 2-aminobenzoxazines is increasingly focused on green and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Catalytic Systems and Alternative Solvents: A significant trend is the move away from stoichiometric reagents towards catalytic systems. An emerging green method involves the use of reusable ionic liquids as catalysts for the direct oxidative amination of benzoxazole (B165842) precursors. acs.org This approach allows for smooth reaction progression at room temperature with high yields and the ability to recycle the catalyst for multiple cycles. acs.org Furthermore, the use of water as a solvent is being explored to promote tandem reactions, offering an environmentally sustainable and efficient alternative to volatile organic solvents.

Bio-Based and Renewable Feedstocks: A major thrust in sustainable synthesis is the utilization of bio-based starting materials. Researchers are successfully synthesizing benzoxazine (B1645224) monomers from naturally occurring sources such as vanillin, thymol, carvacrol, curcumin, and sesamol. mdpi.comnih.gov These renewable phenols and amines provide a direct route to "green" benzoxazines, reducing the reliance on petrochemical feedstocks. nih.gov Solventless methods, where the reactants are mixed directly without a solvent, further enhance the green credentials of these syntheses. nih.gov

Energy-Efficient Methodologies: Microwave-assisted synthesis is gaining traction as an energy-efficient technique that significantly reduces reaction times compared to conventional heating. doi.org This method has been successfully applied to prepare various benzoxazine derivatives. doi.org Another innovative approach is the use of air as the terminal oxidant in synthetic reactions, which represents a highly atom-economical and green process. researchgate.net

The table below summarizes key innovations in the green synthesis of related benzoxazine structures.

Green Chemistry ApproachKey FeaturesStarting Materials/CatalystsRef.
Reusable Catalysis Operates at room temperature; catalyst can be recycled.Ionic Liquid ([BPy]I) acs.org
Biocatalysis Employs enzymes or modified proteins in aqueous media.Vitreoscilla hemoglobin (VHb) with cobalt porphyrin nih.gov
Renewable Feedstocks Utilizes starting materials derived from natural sources.Sesamol, furfurylamine, vanillin, thymol mdpi.comnih.gov
Alternative Solvents Replaces volatile organic compounds with water.Water
Energy Efficiency Reduces reaction time and energy input.Microwave Irradiation doi.org
Atom Economy Maximizes incorporation of starting materials into the product.Air as terminal oxidant researchgate.net

Advanced Chemoinformatic and AI-Driven Design of Novel 4H-BENZO[D]acs.orgnih.govOXAZIN-2-AMINE Analogs

Computational tools are revolutionizing the design of new therapeutic agents. Chemoinformatics, molecular modeling, and artificial intelligence (AI) are being harnessed to accelerate the discovery of novel 4H-benzo[d] acs.orgnih.govoxazin-2-amine analogs with enhanced biological activity and optimized properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For benzoxazine derivatives, QSAR models have been developed to predict important pharmaceutical properties, such as electrooxidation potentials, which can correlate with biotransformation pathways. acs.orgnih.gov These models, often built using multiple linear regression (MLR) and artificial neural networks (ANN), use molecular descriptors like HOMO energy and surface area to forecast a compound's behavior, guiding the design of more effective molecules. acs.org

Molecular Docking and Virtual Screening: Molecular docking is a powerful computational technique used to predict the binding orientation of a molecule to a biological target. This method has been extensively applied to benzoxazine-related structures to elucidate their binding modes with targets such as dihydrofolate reductase, DNA gyrase, and various protein kinases. nih.gov By understanding these interactions at the molecular level, chemists can rationally design derivatives with improved affinity and selectivity. High-throughput virtual screening (HTVS) takes this a step further by computationally screening large libraries of compounds against a specific target. For instance, HTVS was used to identify a novel benzoxazin-4-one derivative as a potent dual inhibitor of EGFR and HER2 kinases in gastric tumors. researchgate.net

AI and De Novo Drug Design: The integration of artificial intelligence and machine learning is poised to reshape drug discovery. google.com Generative AI models can learn the underlying principles of chemical space and molecular recognition to design entirely new molecules (de novo design) that are optimized for a specific biological target. nih.govmdpi.com Tools like REINVENT 2.0 exemplify this approach, offering a platform to generate novel chemical structures, including potential 4H-benzo[d] acs.orgnih.govoxazin-2-amine analogs, tailored to meet specific activity and property profiles. nih.gov These AI-driven methods can explore a vast chemical space, facilitating the generation of innovative ideas and prioritizing the most promising compounds for synthesis and testing. nih.gov

The following table highlights the application of various computational techniques in the design of benzoxazine analogs.

Computational MethodApplicationKey OutcomeRef.
QSAR Predicts antiplatelet activity and oxidation behavior.Identifies key structural descriptors for activity. acs.orgnih.gov
Molecular Docking Simulates binding of analogs to cancer targets (e.g., c-Met kinase).Elucidates binding modes and identifies key interactions. nih.gov
Virtual Screening Screens large chemical libraries against EGFR/HER2 kinases.Identifies a novel dual inhibitor lead compound. researchgate.net
AI/Generative Models Facilitates de novo design of novel chemical entities.Generates promising new molecular structures for exploration. nih.govmdpi.com

Exploration of Unconventional Reactivity and Transformative Pathways

Moving beyond traditional synthetic methods, researchers are exploring unconventional reactivity to access novel benzoxazine structures and expand their chemical utility. These emerging pathways include electrochemical and photochemical methods, novel catalytic cyclizations, and unique ring-opening reactions.

Electrochemistry and Photocatalysis: Electrochemical synthesis is emerging as a powerful and green strategy that avoids the need for transition-metal catalysts and external chemical oxidants. acs.org An electro-oxidative radical cascade reaction has been developed for the synthesis of difluoromethylated benzoxazines, showcasing a novel method for incorporating valuable functional groups. acs.orgnih.gov Similarly, photochemistry offers new avenues for activating benzoxazine monomers. Light-induced polymerization in aqueous solutions at room temperature has been demonstrated, providing an energy-efficient alternative to high-temperature thermal curing. Photothermal strategies, where light absorption by a catalyst system generates localized heat, can also trigger polymerization with spatial control, enabling applications like photolithography. nih.gov

Novel Catalytic Cyclizations and Rearrangements: Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides represents a mild and efficient pathway to highly substituted 4H-benzo[d] acs.orgnih.govoxazines. mdpi.comnih.gov This method proceeds via a chemoselective 6-exo-dig cyclization under gentle reaction conditions. nih.gov Other unconventional approaches include the intramolecular Smiles rearrangement to form N-substituted 2-aminobenzoxazoles and the conversion of phthalides to benzoxazinones via a Hofmann rearrangement. rsc.orgmdpi.com These transformative reactions provide access to structures that may be difficult to obtain through classical Mannich condensation.

Ring-Opening and C-H Functionalization Pathways: The ring-opening polymerization (ROP) of the oxazine (B8389632) ring is a key transformation that converts monomers into high-performance polybenzoxazine materials. Understanding and controlling the cationic ROP mechanism is crucial for tailoring polymer properties. researchgate.net A forward-looking research direction is the direct functionalization of carbon-hydrogen (C-H) bonds on the benzoxazine scaffold. While not yet widely reported for this specific heterocycle, C-H activation is a frontier in organic synthesis that allows for the installation of new functional groups onto a pre-formed molecular core, avoiding lengthy de novo syntheses. google.com Applying this technology to 4H-benzo[d] acs.orgnih.govoxazin-2-amines could rapidly generate diverse libraries of analogs for biological screening.

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Biological Studies

The future of drug discovery and materials science lies in a holistic, interdisciplinary approach that connects molecular design and synthesis with in-depth biological and mechanistic evaluation. For 4H-benzo[d] acs.orgnih.govoxazin-2-amine and its derivatives, this integrated strategy is essential for translating promising molecules into functional applications.

A successful interdisciplinary workflow typically involves a cycle of design, synthesis, and testing. For example, a research program might begin with the design and synthesis of a new series of 4H-benzo[d] acs.orgnih.govoxazin-4-one derivatives. nih.gov These compounds are then subjected to biological evaluation against a panel of cancer cell lines to identify lead candidates. nih.gov To understand the structure-activity relationships (SAR), molecular docking studies are performed to visualize how the most active compounds bind to their putative biological target, such as the c-Met kinase. nih.gov This computational insight then feeds back into the design of the next generation of molecules with improved potency and selectivity.

Another example is the development of advanced coatings, where benzoxazine monomers are synthesized and then computationally evaluated for properties like corrosion resistance using Density Functional Theory (DFT). acs.org These theoretical predictions are then validated through experimental electrochemical studies on the resulting polymer coatings. acs.org Preliminary biocompatibility can also be assessed computationally through docking studies before undertaking more resource-intensive experimental validations. acs.org

This integrated approach ensures that synthetic efforts are guided by both computational predictions and empirical biological data. By elucidating the mechanism of action—for instance, identifying a compound as a K+ channel opener through specific vasorelaxant activity assays—researchers can more effectively optimize the molecular structure for desired therapeutic effects. nih.gov The synergy between synthetic chemistry, computational modeling, and mechanistic biology is the cornerstone of modern molecular science and will be pivotal in unlocking the full potential of the 4H-benzo[d] acs.orgnih.govoxazin-2-amine scaffold.

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